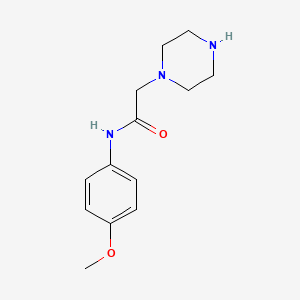![molecular formula C13H14ClF3N4OS B2436969 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1421532-50-4](/img/structure/B2436969.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are used in the development of boron-based heterocycles as potential therapeutic agents .
Synthesis Analysis
A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The structure of newly synthesized compounds was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis
The synthetic strategy entailed the use of Sonogashira and Stille reactions based on the different aromatic natures of the two cores .Physical and Chemical Properties Analysis
One of the related compounds, Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, is a solid with a melting point of 81-86 °C .Scientific Research Applications
Antimicrobial and Anticancer Activities
- Antimicrobial Potential : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the query compound, have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis, with certain derivatives exhibiting low cytotoxicity and high therapeutic indexes (Pancholia et al., 2016). Moreover, thiadiazole derivatives have been synthesized and demonstrated variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
- Anticancer Potential : Compounds containing benzothiadiazole units, including some with close structural relationships to the compound , have been studied for their potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines, highlighting their potential utility in cancer therapy (Manasa et al., 2020).
Organic Electronics
- Benzo[d][1,2,3]thiadiazole (a related heterocycle) and its derivatives have been explored for their application in organic semiconductors, with potential uses in devices like transistors and solar cells. The electron-deficient nature of these heterocycles, including the query compound, makes them suitable for such applications (Chen et al., 2016).
Chemical Synthesis and Structural Analysis
- Research has focused on the synthesis of novel heterocyclic compounds incorporating the benzothiadiazole motif for various applications, including as intermediates in organic synthesis. For instance, the synthesis and structural elucidation of new heterocycles based on benzothiadiazole, highlighting their potential utility in developing novel chemical entities (Tumkevičius et al., 2003).
Novel Drug Design
- The design and synthesis of boron-based benzo[c][1,2,5]thiadiazoles as potential hypoxia inhibitors indicate ongoing efforts to harness the pharmacological potential of this scaffold in oncology, demonstrating innovative approaches to drug design and development (Das, Shareef, & Das, 2023).
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to target various proteins such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It’s known that the fluorescence quenching ability of similar compounds can be attributed to both energy and electron transfer processes as well as electrostatic interactions between the hydroxyl group of the compound and the lewis basic n-donor sites of the ligand .
Biochemical Pathways
Thiadiazole derivatives have been reported to affect various biochemical pathways related to their protein targets .
Pharmacokinetics
Some thiadiazole derivatives have been reported to have good pharmacokinetics and drug-likeness behaviors .
Result of Action
Similar compounds have shown activity comparable to that of cisplatin in huh-7 cells .
Action Environment
The storage temperature for similar compounds is typically 2-8°c, suggesting that temperature could influence the stability of the compound .
Future Directions
The design, synthesis and evaluation of the amplified spontaneous emission (ASE) properties of a series of arylalkynyl-benzo[c][1,2,5]thiadiazole (BTD) and [1,2,5]thiadiazolo[3,4-g]quinoxaline (TDQ) derivatives are described . This suggests that these compounds could have potential applications in organic electronics.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some thiadiazole derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2 .
Cellular Effects
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Molecular Mechanism
It is known that compounds with similar structures can interact with biomolecules through both energy and electron transfer processes .
Temporal Effects in Laboratory Settings
It is known that compounds with similar structures can be used in Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Metabolic Pathways
Compounds with similar structures have been found to participate in aromatic nucleophilic substitution reactions and in Suzuki–Miyaura and Stille palladium-catalyzed cross-coupling reactions .
Transport and Distribution
It is known that compounds with similar structures can form ground-state fluorescence-quenched complexes due to the electrostatic interactions between the hydroxyl group of the compound and the Lewis basic N-donor sites of the ligand .
Subcellular Localization
Compounds with similar structures have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS.ClH/c14-13(15,16)8-19-3-5-20(6-4-19)12(21)9-1-2-10-11(7-9)18-22-17-10;/h1-2,7H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNXNGHXOQVGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=NSN=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)
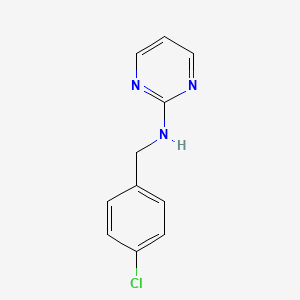
![Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride](/img/structure/B2436889.png)

methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2436892.png)
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
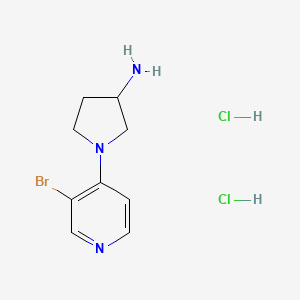
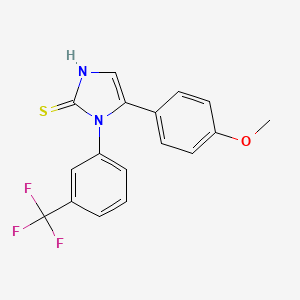
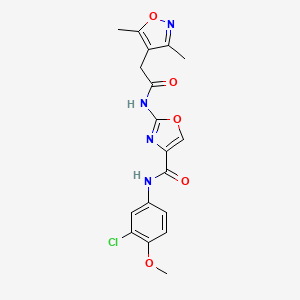
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
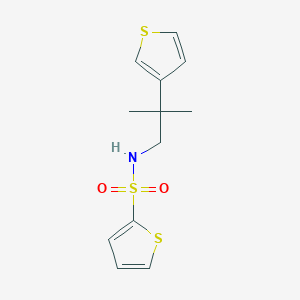
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)
